

Technical Guide: Cefixime Impurity A Pharmacopoeial Limits (EP/USP)

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Compound of Interest

Compound Name: Cefixime impurity A

CAS No.: 1335475-08-5

Cat. No.: B601303

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Executive Summary

Cefixime is a third-generation cephalosporin antibiotic prone to specific degradation pathways during synthesis and storage. Impurity A (as designated by the EP) represents a critical degradation product resulting from the rearrangement of the cephem nucleus. Unlike simple geometric isomers (such as the E-isomer), Impurity A involves a fundamental structural change to a furo[3,4-d][1,3]thiazin ring system.^{[1][2]}

Effective control of Impurity A is mandatory for regulatory compliance.^{[3][4]} While the EP assigns it a specific monograph limit due to its prevalence as a degradant, the USP typically controls it under "Any Individual Impurity" or "Related Compounds" unless specified otherwise in updated monographs. This guide synthesizes the chemical basis, regulatory limits, and validated HPLC protocols for detecting and quantifying this impurity.^{[5][6]}

Chemical Identity & Structural Basis^{[7][8]}

It is critical to distinguish between the geometric isomer of Cefixime and the structural rearrangement product designated as Impurity A by the EP.

Cefixime (The API)[1][2]

- Chemical Name: (6R,7R)-7-[[[(2Z)-2-(2-aminothiazol-4-yl)-2-[[carboxymethoxy]imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][7]
- Configuration: Z-isomer (cis-isomer) at the oxime linkage.[1][2]

EP Impurity A (The Degradant)[1][2]

- Designation: **Cefixime Impurity A (EP)**. [1][2][3][4]
- Chemical Name: 2-[[[(Z)-2-(2-Aminothiazol-4-yl)-2-[[carboxymethoxy]imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic acid.[1][2][3][8]
- Mechanism of Formation: Under stress conditions (particularly thermal and pH stress), the six-membered dihydrothiazine ring of the cephalosporin core opens and rearranges into a furo-thiazine system.[1][2]
- CAS Registry: 1614255-90-1.[1][2][3][4][8]

Comparison with Other Common Impurities

Impurity Code (EP)	Common Name	Structural Feature
Impurity A	Furo-thiazine derivative	Ring rearrangement (Degradant)
Impurity B	Cefixime Methyl Ester	Esterification of carboxylic acid
Impurity D	Cefixime E-Isomer	Geometric isomer (Trans-oxime)

“

Note: In the EP context, the E-isomer is typically designated as Impurity D.[4] Do not confuse Impurity A with the E-isomer.

Regulatory Limits: EP vs. USP[2][5]

The harmonization between EP and USP is not absolute regarding specific impurity designations. The EP Monograph (1188) is explicit, whereas the USP Monograph relies heavily on general limits for "Individual Impurities" unless specific Related Compounds are cited.

European Pharmacopoeia (EP) Limits

The EP treats Impurity A as a Specified Impurity.[2] Due to its nature as a primary degradation product, it often has a higher tolerance limit than genotoxic or process impurities, but it must be rigorously controlled.

Parameter	Limit	Notes
Impurity A	$\leq 1.0\% - 2.0\%$	Refer to current Monograph 1188. Often specified individually due to stability profile.[2]
Impurity D (E-isomer)	$\leq 1.0\%$	Geometric isomer limit.[1][2]
Any Other Impurity	$\leq 0.2\%$	Unspecified impurities.[2]
Total Impurities	$\leq 3.0\%$	Sum of all impurities.

United States Pharmacopeia (USP) Limits

The USP monograph for Cefixime typically employs a general limit structure for "Organic Impurities".[2]

Parameter	Limit	Notes
Individual Impurity	$\leq 1.0\%$	Applies to Impurity A if not explicitly named.
Total Impurities	$\leq 2.0\%$	Stricter total limit in some revisions.



Critical Insight: If the USP monograph does not explicitly list "Related Compound A" with a unique relative retention time (RRT) or response factor, Impurity A is controlled under the "Any individual impurity" criterion.

Analytical Strategy: HPLC Methodology

The standard pharmacopoeial method utilizes Ion-Pair Reversed-Phase HPLC.^{[1][2]} The use of Tetrabutylammonium Hydroxide (TBAH) is essential to retain the polar, acidic moieties of Cefixime and its impurities.

Chromatographic Conditions (Harmonized Approach)

- Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 μm packing (e.g., Zorbax Eclipse Plus or equivalent).^{[1][2][5]}
- Mobile Phase:
 - Solvent A: 0.4 M Tetrabutylammonium hydroxide solution adjusted to pH 6.5 with phosphoric acid. Dilute 25 mL of this to 1000 mL with water.
 - Mixture: Acetonitrile : Solvent A (1 : 3 v/v).^{[1][2]} Note: Some protocols use a gradient, but the isocratic 25:75 ratio is common for assay/purity.
- Flow Rate: 1.0 mL/min.^[2]

- Column Temperature: 40°C.
- Detection: UV at 254 nm.[2]
- Injection Volume: 10 µL.

System Suitability & Resolution

To validate the system, a Resolution Solution is prepared by heating a Cefixime standard solution at 95°C for 45 minutes. This thermal stress generates:

- Cefixime E-isomer (Impurity D): Elutes before Cefixime (typically RRT ~0.9).[1][2]
- Impurity A: Elutes before the E-isomer (typically RRT ~0.[2]8) or as a late eluter depending on the exact ion-pair strength.[1][2] Note: In the standard TBAH method, the elution order is generally Impurities -> E-isomer -> Z-isomer (Cefixime).[1][2]

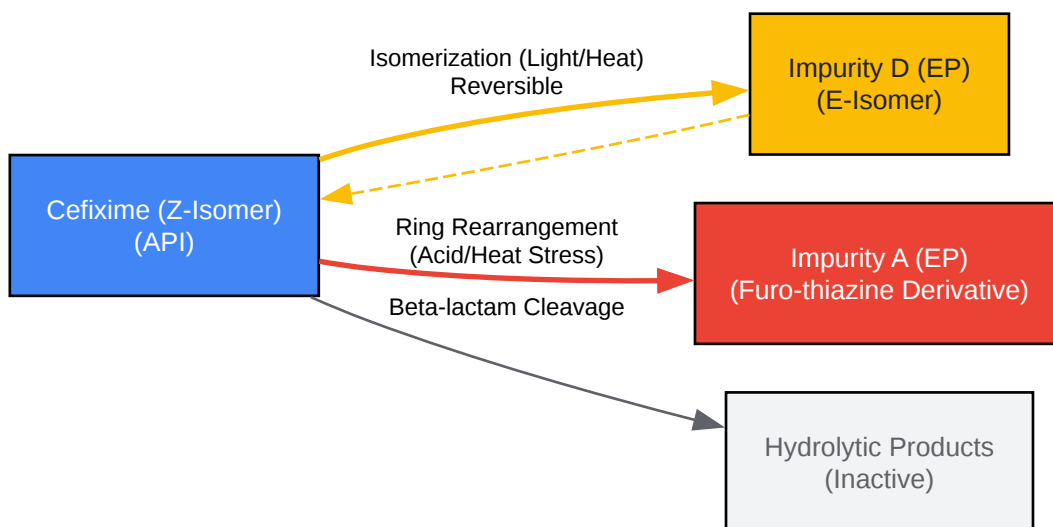
Acceptance Criteria:

- Resolution (R): > 2.0 between Cefixime (Z-isomer) and Cefixime E-isomer (Impurity D).[1][2]
- Symmetry Factor: 0.8 – 1.5 for the Cefixime peak.

Visualized Pathways & Workflows

Degradation Pathway of Cefixime

The following diagram illustrates the divergence between geometric isomerization (reversible/equilibrium) and the irreversible ring rearrangement forming Impurity A.

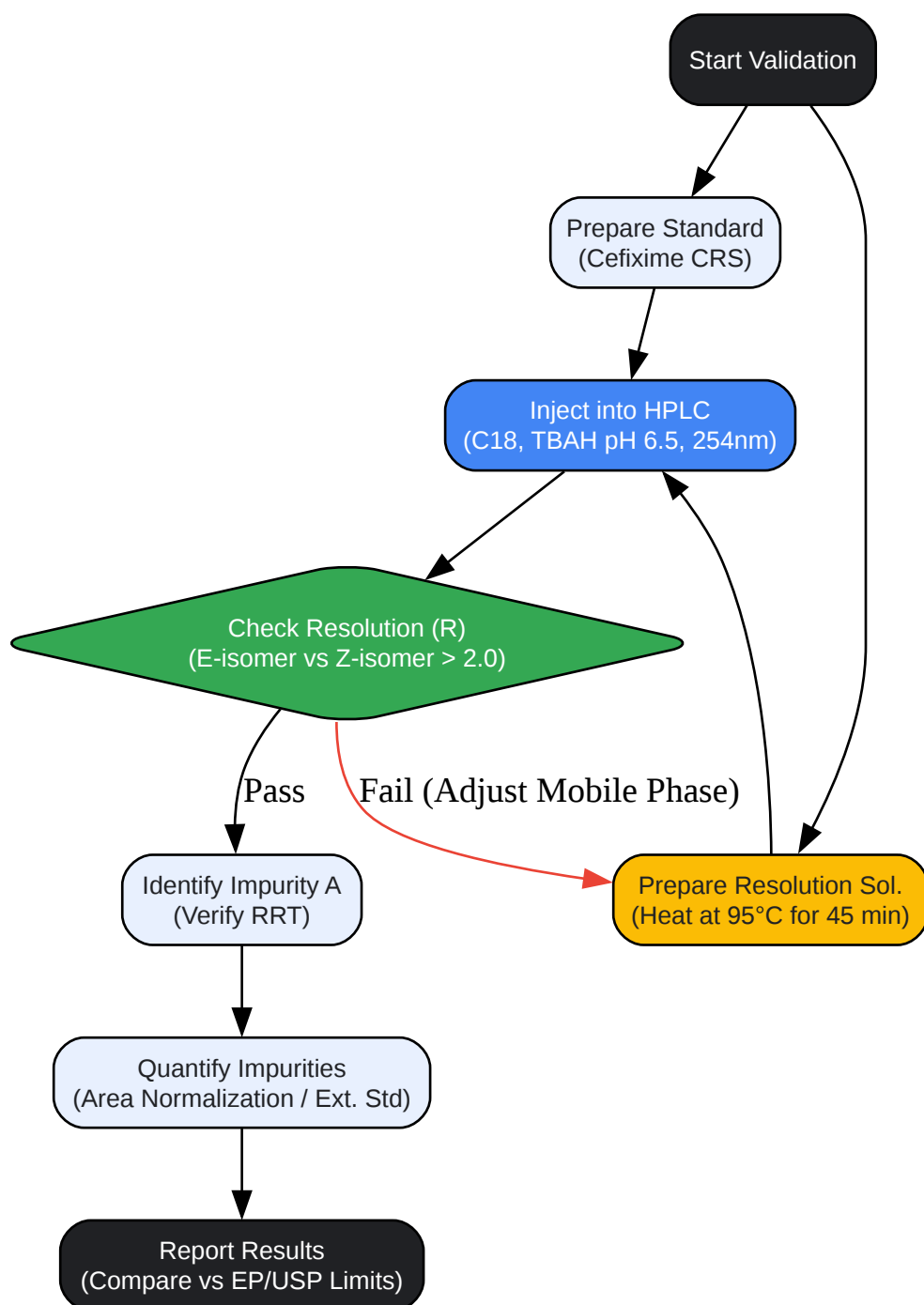


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Caption: Divergent degradation pathways of Cefixime leading to geometric isomer (Impurity D) and structural rearrangement (Impurity A).

Analytical Validation Workflow

This workflow ensures the HPLC method is capable of distinguishing Impurity A from the main peak and other related substances.



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Caption: Step-by-step analytical workflow for validating Cefixime system suitability and quantifying Impurity A.

Experimental Protocol: Impurity Profiling

Reagent Preparation

- TBAH Buffer (pH 6.5): Dissolve 25 mL of 0.4 M Tetrabutylammonium hydroxide in 900 mL of HPLC-grade water.[1][2] Adjust pH to 6.5 ± 0.05 using dilute phosphoric acid (10%).[1][2] Dilute to 1000 mL.[2]
- Mobile Phase: Mix 750 mL of TBAH Buffer with 250 mL of Acetonitrile. Filter through a 0.45 μm nylon membrane and degas.

Sample Preparation

- Test Solution: Dissolve 25.0 mg of the substance to be examined in the Mobile Phase and dilute to 25.0 mL (Concentration: 1.0 mg/mL).
- Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase (1%).
- Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 10.0 mL (0.1%).

Procedure

- Equilibrate the column at 40°C with a flow rate of 1.0 mL/min.
- Inject 10 μL of the Resolution Solution (Heat-stressed Cefixime). Verify that the resolution between the peak corresponding to Impurity D (E-isomer) and Cefixime is at least 2.0.
- Inject 10 μL of Reference Solution (b). Calculate the Signal-to-Noise (S/N) ratio; it should be > 10 (Sensitivity check).
- Inject 10 μL of the Test Solution.
- Run the chromatogram for at least 3-4 times the retention time of Cefixime.[2]

Calculation

Use the area of the principal peak in Reference Solution (a) (representing 1%) or Reference Solution (b) (representing 0.1%) to calculate the percentage of Impurity A.

- Formula: $(\text{Area_Impurity} / \text{Area_Ref}) * \text{Dilution_Factor}$

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